molecular formula C13H17F3N2O B13209300 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13209300
M. Wt: 274.28 g/mol
InChI Key: NDOMXUNDXMPPMQ-UHFFFAOYSA-N
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Description

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17F3N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with butan-2-amine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
  • 2-(sec-butylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-(butan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H17F3N2O/c1-3-9(2)17-8-12(19)18-11-7-5-4-6-10(11)13(14,15)16/h4-7,9,17H,3,8H2,1-2H3,(H,18,19)

InChI Key

NDOMXUNDXMPPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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